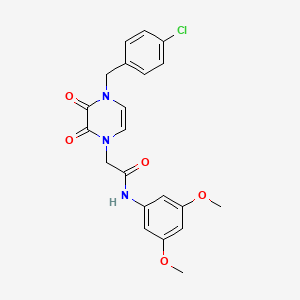

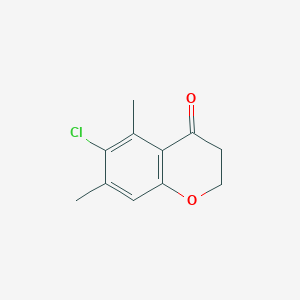

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” are not detailed in the available literature .Scientific Research Applications

Prodrug Synthesis for Enhanced Pharmacokinetics

A study by Rais et al. (2017) on the development of prodrugs for improving oral pharmacokinetics highlights the synthesis of compounds with structural similarities to Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate. These compounds were evaluated for their potential to enhance plasma exposure when administered orally, demonstrating significant improvements in bioavailability compared to their parent compounds (Rais et al., 2017).

Protective Group Chemistry in Organic Synthesis

Yoo et al. (1990) explored the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introducing a new protecting group for carboxylic acids. This research is relevant for the synthesis and manipulation of complex organic molecules, including Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate, by providing efficient methods for protecting and deprotecting functional groups (Yoo, Kim Hye, & Kyu, 1990).

Enzymatic Studies and Biochemical Applications

The purification and properties of benzoate-4-hydroxylase from a soil pseudomonad were investigated by Reddy and Vaidyanathan (1976). This enzyme study is crucial for understanding the biochemical pathways involved in the hydroxylation of benzoates, which may include compounds like Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate. The research provides insights into the enzyme's requirements, activity, and potential applications in biochemistry and environmental science (Reddy & Vaidyanathan, 1976).

Crystal Structure Analysis for Material Science

Luo and Huang (2004) conducted a solid-phase synthesis of N-p-Methylbenzyl benzamide, determining its crystal structure through single-crystal X-ray diffraction. While this study does not directly relate to Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate, it exemplifies the importance of crystallography in understanding the physical and chemical properties of similar compounds. Such analysis is vital for the development of materials with specific optical, electrical, or mechanical properties (Luo & Huang, 2004).

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for benzyl and pyridine derivatives .

Mode of Action

Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The presence of the benzyl group and the pyridine ring in the molecule suggests that it might undergo electrophilic aromatic substitution reactions .

Biochemical Pathways

Benzyl and pyridine derivatives are known to be involved in a wide range of biochemical pathways, including those related to neurotransmission, cellular metabolism, and signal transduction .

Pharmacokinetics

The presence of the ester group suggests that it might undergo hydrolysis in the body, which could affect its bioavailability .

Result of Action

Based on its structure, it can be inferred that it might modulate the activity of its target proteins or enzymes, leading to changes in cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of the ester group can be influenced by the pH of the environment .

properties

IUPAC Name |

methyl 4-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-15-5-3-6-16(13-15)14-24-12-4-7-19(21(24)26)20(25)23-18-10-8-17(9-11-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSJWLDGQVBJSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

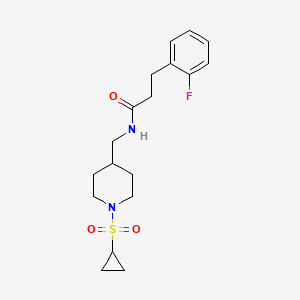

![N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide](/img/structure/B2378138.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2378146.png)

![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2378147.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2378148.png)

![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)